molecular formula C29H36N4O5 B1676968 纳斯托拉肽 CAS No. 209219-38-5

纳斯托拉肽

货号: B1676968
CAS 编号: 209219-38-5
分子量: 520.6 g/mol
InChI 键: VIJCCFFEBCOOIE-JOCHJYFZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Z-360,也称为纳司他替哌,是一种口服活性胆囊收缩素-2 (CCK2)/胃泌素受体拮抗剂。它目前正在作为治疗胰腺癌的药物进行开发。 Z-360 已在延长胰腺癌模型生存期和减轻晚期胰腺癌患者疼痛方面显示出潜力 .

科学研究应用

Z-360 在科学研究中有多种应用,包括:

作用机制

Z-360 通过与胆囊收缩素-2 (CCK2) 受体结合发挥作用,从而阻止胃泌素激活受体。这种抑制阻断了下游信号通路,包括 NR2B 的磷酸化和白介素-1β (IL-1β) 的产生。 通过抑制这些通路,Z-360 可以抑制肿瘤生长并减轻癌症引起的疼痛 .

生化分析

Biochemical Properties

Nastorazepide plays a significant role in biochemical reactions by binding to the gastrin/cholecystokinin 2 (CCK-2) receptor. This interaction prevents the receptor’s activation by gastrin, a peptide hormone frequently associated with the proliferation of gastrointestinal and pancreatic tumor cells . By inhibiting the CCK-2 receptor, Nastorazepide effectively reduces the growth of these tumor cells .

Cellular Effects

Nastorazepide exerts various effects on different types of cells and cellular processes. It influences cell function by inhibiting the activation of the CCK-2 receptor, which is overexpressed in several human cancers . This inhibition leads to a reduction in cell proliferation and tumor growth . Additionally, Nastorazepide affects cell signaling pathways, gene expression, and cellular metabolism by preventing the up-regulation of genes associated with tumor growth .

Molecular Mechanism

The molecular mechanism of Nastorazepide involves its binding to the CCK-2 receptor, thereby preventing receptor activation by gastrin . This binding interaction inhibits the downstream signaling pathways that promote tumor cell proliferation and survival . Nastorazepide also suppresses the expression of genes involved in tumor growth, such as vascular endothelial growth factor (VEGF), by inhibiting the CCK-2 receptor .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Nastorazepide have been observed to change over time. Stability studies have shown that Nastorazepide is remarkably resistant to degradation, maintaining over 93% stability within 120 hours of incubation in human blood . Long-term effects on cellular function include sustained inhibition of tumor cell growth and prolonged survival in animal models .

Dosage Effects in Animal Models

The effects of Nastorazepide vary with different dosages in animal models. At lower doses, Nastorazepide effectively inhibits tumor growth without significant adverse effects . At higher doses, toxic effects such as nausea, abdominal pain, vomiting, and fatigue have been reported . These threshold effects highlight the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

Nastorazepide is involved in metabolic pathways related to the inhibition of the CCK-2 receptor . It interacts with enzymes and cofactors that regulate the receptor’s activity, thereby affecting metabolic flux and metabolite levels . The inhibition of the CCK-2 receptor by Nastorazepide leads to a decrease in the production of metabolites associated with tumor growth .

Transport and Distribution

Nastorazepide is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target tissues, such as tumors expressing the CCK-2 receptor . The distribution of Nastorazepide within the body is crucial for its therapeutic efficacy and targeting of tumor cells .

Subcellular Localization

The subcellular localization of Nastorazepide is primarily within the cytoplasm, where it interacts with the CCK-2 receptor . This localization is essential for its activity and function, as it allows Nastorazepide to effectively inhibit the receptor and prevent tumor cell proliferation . Post-translational modifications and targeting signals may also play a role in directing Nastorazepide to specific cellular compartments .

准备方法

合成路线和反应条件

Z-360 是一种 1,5-苯并二氮杂卓衍生物。合成过程涉及多个步骤,包括苯并二氮杂卓核心结构的形成,以及随后引入所需取代基的功能化。合成路线和反应条件的具体细节属于商业机密,尚未公开披露。

工业生产方法

Z-360 的工业生产方法在公共领域并不广泛。它很可能涉及标准的药物生产流程,包括大规模合成、纯化和制剂。

化学反应分析

反应类型

Z-360 会发生各种化学反应,包括:

    氧化: Z-360 在特定条件下可以氧化形成氧化衍生物。

    还原: 还原反应可用于修饰 Z-360 上的功能基团。

    取代: 取代反应可以在苯并二氮杂卓核心结构上引入不同的取代基。

常用试剂和条件

    氧化: 常见的氧化剂如过氧化氢或高锰酸钾。

    还原: 还原剂如硼氢化钠或氢化铝锂。

    取代: 各种亲核试剂和亲电试剂在适当条件下。

主要产物

这些反应形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能会产生氧化衍生物,而取代反应可以引入新的官能团。

相似化合物的比较

类似化合物

    德瓦替哌: 另一种具有相似性质的胆囊收缩素受体拮抗剂。

    普罗格鲁胺: 一种非选择性胆囊收缩素受体拮抗剂。

    洛格鲁胺: 一种选择性胆囊收缩素-1 受体拮抗剂。

Z-360 的独特性

Z-360 由于其对胆囊收缩素-2 受体的高选择性和在胰腺癌中的潜在治疗效果而独一无二。 与其他类似化合物不同,Z-360 在与吉西他滨联合使用方面显示出令人鼓舞的结果,在临床前和临床研究中延长了生存期并减轻了疼痛 .

生物活性

Nastorazepide, also known as Z-360, is a selective antagonist of the cholecystokinin-2 receptor (CCK2R) and a derivative of 1,5-benzodiazepine. Its biological activity has garnered significant interest due to its potential therapeutic applications in various neurological and gastrointestinal disorders. This article delves into the compound's mechanisms of action, preclinical and clinical findings, and its implications for future therapeutic strategies.

Nastorazepide primarily exerts its biological effects by competitively binding to the CCK2R, thereby inhibiting the action of gastrin, a hormone that stimulates gastric acid secretion and is implicated in several gastrointestinal cancers. By blocking the CCK2 receptor, Nastorazepide can modulate various physiological processes, including:

  • Gastric Acid Secretion : Inhibition of gastrin leads to decreased gastric acid production, which is beneficial in conditions like gastroesophageal reflux disease (GERD) and peptic ulcers.
  • Tumor Growth : Preclinical studies have indicated that Nastorazepide may have antiproliferative effects against gastrointestinal cancer models, suggesting a potential role in oncology .

Preclinical Studies

Several studies have investigated the pharmacokinetics and biological activity of Nastorazepide:

  • Binding Affinity : Nastorazepide has shown significant binding affinity to CCK2R, which is crucial for its antagonistic effects. Comparative studies with other CCK2R antagonists highlight its unique properties in terms of metabolic stability and receptor selectivity .
  • In Vivo Experiments : A study involving a Nastorazepide derivative labeled with Indium-111 demonstrated promising biodistribution in tumor-bearing mice. The compound exhibited tumor retention for up to 24 hours post-injection, with increasing tumor-to-organ ratios over time .

Clinical Applications

Nastorazepide is currently under investigation for its efficacy in treating various conditions:

  • Gastrointestinal Disorders : As a CCK2R antagonist, it is being explored for managing GERD and peptic ulcers by reducing gastric acid secretion.
  • Oncology : The compound's potential as an antiproliferative agent against gastrointestinal cancers has prompted further clinical trials .

Case Studies and Clinical Trials

Nastorazepide has entered Phase II clinical trials, focusing on its application in treating neuroendocrine tumors (NETs). Notable findings from ongoing studies include:

  • Efficacy in NETs : Preliminary results indicate that Nastorazepide may improve progression-free survival rates in patients with advanced NETs when used in conjunction with other therapeutic modalities .
  • Safety Profile : Clinical assessments have suggested that Nastorazepide exhibits a favorable safety profile, with minimal adverse effects reported thus far .

Comparative Analysis with Other CCK2R Antagonists

The following table compares Nastorazepide with other notable CCK2R antagonists:

Compound NameStructure TypePrimary ActionUnique Features
Nastorazepide1,5-benzodiazepineCCK2 receptor antagonistEnhanced metabolic stability and receptor selectivity
Netazepide1,5-benzodiazepineGastrin receptor antagonistSustained increases in gastric pH
YF476Benzodiazepine derivativeGastrin/CCK2 receptor antagonistEffective against gastric neuroendocrine tumors
LoxiglumideNon-benzodiazepineCCK2 receptor antagonistPrimarily used in research settings

属性

IUPAC Name

3-[[(3R)-1-cyclohexyl-5-(3,3-dimethyl-2-oxobutyl)-4-oxo-2,3-dihydro-1,5-benzodiazepin-3-yl]carbamoylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36N4O5/c1-29(2,3)25(34)18-33-24-15-8-7-14-23(24)32(21-12-5-4-6-13-21)17-22(26(33)35)31-28(38)30-20-11-9-10-19(16-20)27(36)37/h7-11,14-16,21-22H,4-6,12-13,17-18H2,1-3H3,(H,36,37)(H2,30,31,38)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIJCCFFEBCOOIE-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CN1C2=CC=CC=C2N(CC(C1=O)NC(=O)NC3=CC=CC(=C3)C(=O)O)C4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)CN1C2=CC=CC=C2N(C[C@H](C1=O)NC(=O)NC3=CC=CC(=C3)C(=O)O)C4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209219-38-5
Record name Z-360 free acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209219385
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NASTORAZEPIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R22TMY97SG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Name
CC(C)(C)C(=O)CN1C(=O)C(NC(=O)Oc2ccccc2)CN(C2CCCCC2)c2ccccc21
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nastorazepide
Reactant of Route 2
Nastorazepide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Nastorazepide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Nastorazepide
Reactant of Route 5
Nastorazepide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Nastorazepide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。